molecular formula C12H21N3OS B11174948 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11174948
M. Wt: 255.38 g/mol
InChI Key: XMNVJGFKELPMIF-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The thiadiazole ring is then alkylated using 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated thiadiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring.

    Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial cell walls or cancer cell signaling pathways.

    Pathways Involved: It may interfere with key pathways like oxidative stress response, apoptosis, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other thiadiazole derivatives:

    Similar Compounds: N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide .

    Uniqueness: The presence of the 2,2-dimethylpropanamide group distinguishes it from other thiadiazole derivatives, potentially leading to unique biological activities and chemical properties.

Properties

Molecular Formula

C12H21N3OS

Molecular Weight

255.38 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H21N3OS/c1-11(2,3)7-8-14-15-10(17-8)13-9(16)12(4,5)6/h7H2,1-6H3,(H,13,15,16)

InChI Key

XMNVJGFKELPMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C(C)(C)C

Origin of Product

United States

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